4-(2-Phenylethyl)benzophenone

Übersicht

Beschreibung

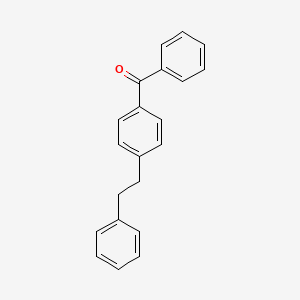

4-(2-Phenylethyl)benzophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzophenone core with a phenylethyl group attached to the para position of one of the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Grignard reaction, where phenylethylmagnesium bromide is reacted with benzophenone. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions, such as the photochemical hydrogen atom transfer (HAT) process, has been explored to achieve efficient and scalable production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenylethyl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Phenylethyl)benzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Phenylethyl)benzophenone involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis in cancer cells .

At the molecular level, this compound targets mitochondrial pathways, leading to the disruption of cellular functions and induction of cell death. The compound’s ability to generate both Type-I and Type-II ROS enhances its efficacy in hypoxic tumor environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound, known for its use as a UV filter and photoinitiator.

4-Methylbenzophenone: Similar structure with a methyl group instead of a phenylethyl group, used in similar applications.

4-Phenylbenzophenone: Another derivative with a phenyl group, used in organic synthesis and material science.

Uniqueness

4-(2-Phenylethyl)benzophenone is unique due to its phenylethyl group, which imparts distinct chemical and physical properties. This structural modification enhances its photophysical characteristics, making it a more effective photosensitizer in photodynamic therapy compared to its analogs .

Biologische Aktivität

4-(2-Phenylethyl)benzophenone, also known by its CAS number 91036-10-1, is a benzophenone derivative with various applications in chemistry and biology. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a benzophenone core substituted with a 2-phenylethyl group. Its structure can be represented as follows:

This compound is characterized by its aromatic nature, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of the phenolic structure in the compound.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 15 |

| Ascorbic Acid | 90 | 10 |

Table 1: Antioxidant activity comparison of this compound and Ascorbic Acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It was observed to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

This compound has been tested against various bacterial strains. In a study evaluating its antimicrobial efficacy, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Antimicrobial activity of this compound.

The biological activities of this compound are primarily mediated through its interaction with cellular signaling pathways. The compound appears to modulate the expression of genes involved in inflammation and oxidative stress response. Specifically, it may inhibit nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses.

Case Study 1: Antioxidant Effects in Cellular Models

In a study involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and an increase in cell viability compared to untreated controls. This highlights its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo experiments using a mouse model of acute inflammation showed that administration of this compound led to decreased paw swelling and reduced levels of inflammatory markers in serum. These findings support its potential use in therapeutic applications for inflammatory conditions.

Eigenschaften

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91036-10-1 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.